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Abstract
Irafamdastat is a novel small molecule that has garnered significant interest in the scientific

community for its potent and dual inhibition of two key enzymes in the endocannabinoid

system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This technical

guide provides a comprehensive overview of the chemical structure and physicochemical

properties of Irafamdastat. It further details its mechanism of action through the inhibition of

FAAH and MAGL, and the subsequent impact on the endocannabinoid signaling pathway. This

document also outlines generalized experimental protocols for assessing the inhibitory activity

of Irafamdastat against its target enzymes, providing a foundational framework for researchers

in the field.

Chemical Structure and Properties
Irafamdastat is a complex organic molecule with the systematic IUPAC name (5-

carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-

carboxylate[1]. Its chemical structure is presented below:

Chemical Structure of Irafamdastat

A summary of the key chemical identifiers and computed physicochemical properties of

Irafamdastat is provided in the table below. It is important to note that while experimental data
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for properties such as melting point, boiling point, and pKa are not readily available in the

public domain, the following computed values from reputable chemical databases serve as a

valuable reference for researchers.

Property Value Source

Molecular Formula C₂₀H₂₁F₃N₄O₄ PubChem[1]

Molecular Weight 438.4 g/mol PubChem[1]

IUPAC Name

(5-carbamoylpyridin-3-yl)

(2R)-2-methyl-4-[[3-

(trifluoromethoxy)phenyl]methy

l]piperazine-1-carboxylate

PubChem[1]

SMILES

C[C@@H]1CN(CCN1C(=O)O

C2=CN=CC(=C2)C(=O)N)CC3

=CC(=CC=C3)OC(F)(F)F

PubChem[1]

InChI Key
XXDVCULQMDDOAX-

CYBMUJFWSA-N
PubChem[1]

XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
7 PubChem[1]

Rotatable Bond Count 5 PubChem[1]

Topological Polar Surface Area 98 Å² PubChem[1]

Heavy Atom Count 31 PubChem[1]

CAS Number 2244136-58-9 PubChem[1]

Solubility: While specific experimental solubility data for Irafamdastat is limited, as a general

guideline for similar organic molecules, solubility is expected to be low in water and higher in

organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[2][3][4][5][6]. For

experimental purposes, it is recommended to determine the solubility of Irafamdastat in the

desired solvent empirically.
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Mechanism of Action and Signaling Pathway
Irafamdastat exerts its pharmacological effects by acting as a dual inhibitor of fatty acid amide

hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These two enzymes are the primary

regulators of the levels of the two major endocannabinoids: anandamide (AEA) and 2-

arachidonoylglycerol (2-AG), respectively.

By inhibiting FAAH and MAGL, Irafamdastat prevents the breakdown of AEA and 2-AG,

leading to an increase in their synaptic concentrations. These elevated levels of

endocannabinoids then enhance the activation of cannabinoid receptors, primarily CB1 and

CB2, which are G-protein coupled receptors. This enhanced signaling can modulate a variety

of physiological processes, including pain perception, inflammation, and neurotransmission.

The following diagram illustrates the endocannabinoid signaling pathway and the role of

Irafamdastat as a dual FAAH/MAGL inhibitor.
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Caption: Endocannabinoid signaling pathway and the inhibitory action of Irafamdastat.

Experimental Protocols
The following sections provide generalized, non-radioactive protocols for assessing the

inhibitory activity of Irafamdastat against FAAH and MAGL. These protocols are based on

established fluorometric and colorimetric methods and can be adapted for specific

experimental needs.

FAAH Inhibition Assay (Fluorometric)
This assay measures the inhibition of FAAH by quantifying the fluorescence of 7-amino-4-

methylcoumarin (AMC), a product of the hydrolysis of a non-fluorescent FAAH substrate.

Materials:

Recombinant human FAAH enzyme

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]

Non-fluorescent FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide)

Irafamdastat (dissolved in an appropriate solvent, e.g., DMSO)

Positive control inhibitor (e.g., JZL 195)[7]

96-well black microplate

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]

Procedure:

Prepare serial dilutions of Irafamdastat in the assay buffer. The final solvent concentration

should be kept constant across all wells and should not exceed a level that affects enzyme

activity (typically ≤1% DMSO).

In a 96-well black microplate, add the following to triplicate wells:

Blank wells: Assay buffer only.
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Control wells (100% activity): Assay buffer and FAAH enzyme.

Positive control wells: Assay buffer, FAAH enzyme, and a known FAAH inhibitor.

Test wells: Assay buffer, FAAH enzyme, and the desired concentration of Irafamdastat.

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to

interact with the enzyme.

Initiate the reaction by adding the FAAH substrate to all wells.

Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g.,

30 minutes), with readings taken every 1-2 minutes.

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

Determine the percent inhibition for each concentration of Irafamdastat relative to the

control wells.

Plot the percent inhibition against the logarithm of the Irafamdastat concentration and fit the

data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

MAGL Inhibition Assay (Colorimetric)
This assay measures the inhibition of MAGL by quantifying the absorbance of p-nitrophenol, a

colored product of the hydrolysis of the non-colored substrate p-nitrophenyl acetate.

Materials:

Recombinant human MAGL enzyme

MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[9]

MAGL substrate (e.g., p-nitrophenyl acetate)[9]

Irafamdastat (dissolved in an appropriate solvent, e.g., DMSO)

Positive control inhibitor (e.g., JZL184)[10]
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96-well clear microplate

Absorbance microplate reader (405-412 nm)[9]

Procedure:

Prepare serial dilutions of Irafamdastat in the assay buffer. Maintain a constant final solvent

concentration across all wells (typically ≤1% DMSO).

In a 96-well clear microplate, add the following to triplicate wells:

Blank wells: Assay buffer only.

Control wells (100% activity): Assay buffer and MAGL enzyme.

Positive control wells: Assay buffer, MAGL enzyme, and a known MAGL inhibitor.

Test wells: Assay buffer, MAGL enzyme, and the desired concentration of Irafamdastat.

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

Initiate the reaction by adding the MAGL substrate to all wells.

Incubate the plate at room temperature for a set duration (e.g., 10-20 minutes).

Measure the absorbance at 405-412 nm.

Calculate the percent inhibition for each concentration of Irafamdastat relative to the control

wells after subtracting the blank reading.

Plot the percent inhibition against the logarithm of the Irafamdastat concentration and

determine the IC₅₀ value.

Conclusion
Irafamdastat is a promising dual inhibitor of FAAH and MAGL with the potential for therapeutic

applications in a range of neurological and inflammatory disorders. This technical guide has

provided a detailed overview of its chemical structure, physicochemical properties, and
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mechanism of action. The generalized experimental protocols offered herein provide a solid

starting point for researchers to investigate the inhibitory potency and pharmacological effects

of this compound. Further experimental determination of its physical properties and the

development of specific, optimized assay protocols will be crucial for advancing the

understanding and potential clinical translation of Irafamdastat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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